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Abstract
This technical guide provides a comprehensive overview of the structure, sequence, and

function of the hexapeptide TRAP-6, scientifically known as SFLLRN. TRAP-6 is a synthetic

peptide that corresponds to the tethered ligand sequence of the Protease-Activated Receptor 1

(PAR1) and is widely utilized as a selective PAR1 agonist in research and drug development.

This document details the physicochemical properties of TRAP-6, its mechanism of action

through PAR1 signaling, and provides in-depth experimental protocols for studying its effects.

All quantitative data is presented in structured tables, and key signaling pathways and

experimental workflows are visualized using Graphviz diagrams for enhanced clarity.

Structure and Sequence of TRAP-6
TRAP-6, an acronym for Thrombin Receptor Activator Peptide 6, is a hexapeptide with the

amino acid sequence Serine-Phenylalanine-Leucine-Leucine-Arginine-Asparagine (SFLLRN).

This sequence corresponds to the N-terminal residues 42-47 of the human PAR1, which is

exposed after proteolytic cleavage by thrombin and acts as a tethered ligand to activate the

receptor.[1] As a synthetic peptide, TRAP-6 can activate PAR1 independently of enzymatic

cleavage, providing a valuable tool for studying PAR1-mediated signaling pathways.[2]
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The fundamental physicochemical properties of TRAP-6 are summarized in the table below,

providing essential information for its use in experimental settings.

Property Value Reference

Sequence
H-Ser-Phe-Leu-Leu-Arg-Asn-

OH
[1]

Molecular Formula C₃₄H₅₆N₁₀O₉ [1]

Molecular Weight 748.88 g/mol

Purity ≥95% (HPLC)

Solubility Soluble to 1 mg/ml in water

Appearance Freeze-dried solid [3]

Storage
Store dry, frozen, and in the

dark
[3]

Mechanism of Action: PAR1 Signaling
TRAP-6 selectively activates PAR1, a G protein-coupled receptor (GPCR), initiating a cascade

of intracellular signaling events. PAR1 is known to couple to multiple G protein families,

primarily Gαq/11 and Gα12/13, leading to the activation of distinct downstream effector

pathways.[4][5]

Gαq/11 Signaling Pathway
Activation of the Gαq/11 pathway by TRAP-6 leads to the stimulation of Phospholipase C

(PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic

reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting

increase in intracellular calcium concentration, along with DAG, activates Protein Kinase C

(PKC), which then phosphorylates a variety of downstream targets, modulating numerous

cellular functions.
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Gαq/11 Signaling Pathway Activated by TRAP-6.

Gα12/13 Signaling Pathway
The coupling of PAR1 to Gα12/13 activates Rho guanine nucleotide exchange factors

(RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA-GTP then

stimulates Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton, leading to

cellular responses such as cell shape change, migration, and contraction.
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Gα12/13 Signaling Pathway Activated by TRAP-6.

Quantitative Data
The biological activity of TRAP-6 has been quantified in various functional assays. The

following table summarizes key quantitative parameters.
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Parameter Value Cell Type/System Reference

EC₅₀ (Platelet

Aggregation)
0.8 µM Human Platelets [1]

Effective

Concentration

(Calcium Mobilization)

0.01 - 10 µM
Xenopus oocytes

expressing PAR1
[6]

Effective

Concentration

(Platelet Activation)

1.25 - 100 µM Human Platelets [7]

Experimental Protocols
Detailed methodologies for key experiments involving TRAP-6 are provided below.

Platelet Aggregation Assay (Light Transmission
Aggregometry)
This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP)

using light transmission aggregometry (LTA) upon stimulation with TRAP-6.

Materials:

TRAP-6 Reagent (1 mM stock solution)

Human whole blood collected in 0.11M or 0.13M sodium citrate

Platelet-rich plasma (PRP)

Platelet-poor plasma (PPP)

Light Transmission Aggregometer

Aggregation cuvettes with stir bars

37°C water bath or heating block
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Procedure:

PRP and PPP Preparation:

Centrifuge citrated whole blood at 150-200 x g for 10-15 minutes at room temperature to

obtain PRP.[3]

Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.[3]

Adjust the platelet count in the PRP to 200-300 x 10⁹/L using PPP.[3]

Aggregometer Setup:

Set the aggregometer temperature to 37°C.[8][9]

Calibrate the instrument by setting 0% aggregation with PPP and 100% aggregation with

PRP according to the manufacturer's instructions.[3]

Aggregation Measurement:

Pipette the required volume of PRP into an aggregation cuvette containing a stir bar.[3]

Pre-warm the cuvette at 37°C for 120 seconds.[3]

Add the desired volume of TRAP-6 reagent to the cuvette to initiate aggregation.

Record the aggregation pattern for a minimum of 5 minutes.[3]
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Sample Preparation
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Workflow for Light Transmission Aggregometry.

Intracellular Calcium Mobilization Assay
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This protocol describes the measurement of changes in intracellular calcium concentration in

cultured cells using the fluorescent indicator Fura-2 AM following stimulation with TRAP-6.

Materials:

Cultured cells expressing PAR1

Fura-2 AM

DMSO

Pluronic F-127 (optional)

HEPES-buffered saline (HBS)

TRAP-6

Fluorescence microscope or plate reader with ratiometric capabilities (excitation at 340 nm

and 380 nm, emission at 505 nm)

Procedure:

Cell Preparation:

Culture cells to 80-100% confluence in a suitable format (e.g., 96-well plate or on

coverslips).[10]

Fura-2 AM Loading:

Prepare a Fura-2 AM stock solution in DMSO.

Prepare a loading solution containing Fura-2 AM in HBS. Pluronic F-127 can be added to

aid in dye solubilization.[10]

Remove the cell culture medium and wash the cells with HBS.

Add the Fura-2 AM loading solution to the cells and incubate at 37°C for 60 minutes in the

dark.[10]
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Washing and De-esterification:

Remove the loading solution and wash the cells 3-4 times with HBS to remove

extracellular dye.

Incubate the cells in HBS for 30-45 minutes at room temperature to allow for the complete

de-esterification of Fura-2 AM within the cells.

Calcium Measurement:

Place the cells on the fluorescence imaging system.

Acquire a baseline fluorescence reading (ratio of 340/380 nm excitation).

Add TRAP-6 at the desired concentration to the cells.

Record the change in fluorescence ratio over time to measure the intracellular calcium

mobilization.
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Cell Preparation & Dye Loading

Calcium Measurement
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Workflow for Intracellular Calcium Mobilization Assay.

Conclusion
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TRAP-6 (SFLLRN) is an indispensable tool for the investigation of PAR1-mediated cellular

processes. Its well-defined structure, selective agonistic activity, and the availability of

established experimental protocols make it a cornerstone for research in hemostasis,

thrombosis, inflammation, and cancer. This technical guide provides a centralized resource of

its properties, signaling mechanisms, and methodologies to facilitate its effective use in

scientific discovery and therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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